

# BAL-30072: A Technical Guide on its Activity Against Carbapenem-Resistant Enterobacteriaceae

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAL-30072**

Cat. No.: **B605906**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel monosulfactam antibiotic, **BAL-30072**, and its efficacy against the significant threat of carbapenem-resistant Enterobacteriaceae (CRE). The document synthesizes available data on its mechanism of action, in vitro and in vivo activity, and experimental methodologies.

## Core Principles of BAL-30072 Activity Mechanism of Action: A "Trojan Horse" Strategy

**BAL-30072** is a siderophore-containing monocyclic  $\beta$ -lactam antibiotic, belonging to the monosulfactam class.<sup>[1][2]</sup> Its innovative design incorporates a dihydroxypyridone moiety that acts as a siderophore, a molecule that binds iron.<sup>[1]</sup> This feature allows **BAL-30072** to exploit bacterial iron uptake systems to facilitate its entry into the bacterial cell, a mechanism often referred to as a "Trojan horse" strategy.<sup>[1][3]</sup>

Once inside the periplasmic space, **BAL-30072** exerts its bactericidal effects by inhibiting penicillin-binding proteins (PBPs), specifically showing a high affinity for PBP 3, the primary target for monobactams like aztreonam. Uniquely, **BAL-30072** also inhibits the bifunctional PBPs 1a and 1b. This multi-target inhibition leads to spheroplasting and subsequent lysis of the bacterial cell, a distinct morphological effect compared to the filamentation typically induced by other monocyclic  $\beta$ -lactams.

A critical attribute of **BAL-30072** is its stability against a broad range of  $\beta$ -lactamases. As a monocyclic  $\beta$ -lactam, it is inherently stable to hydrolysis by Ambler class B metallo- $\beta$ -lactamases (MBLs), such as VIM and NDM types. Furthermore, it demonstrates relative stability against class A extended-spectrum  $\beta$ -lactamases (ESBLs) of the CTX-M type, as well as class A (KPC) and class D (OXA) carbapenemases.

## Spectrum of Activity Against CRE

**BAL-30072** has demonstrated potent activity against a wide array of multidrug-resistant (MDR) Gram-negative bacilli, including many carbapenem-resistant strains of Enterobacteriaceae. It has shown efficacy against isolates producing various carbapenemases, including class A (KPC), class B (metallo- $\beta$ -lactamases like NDM, VIM, IMP), and class D (OXA-type) enzymes.

However, its activity can be diminished against strains that exhibit high-level expression of certain ESBLs (particularly SHV-type), and class C (AmpC) cephalosporinases. This suggests that the overall resistance profile of the bacteria, beyond just carbapenemase production, can influence the efficacy of **BAL-30072**.

## Synergistic Potential with Carbapenems

Numerous studies have highlighted the synergistic and additive effects of combining **BAL-30072** with carbapenems, such as meropenem, imipenem, and doripenem. This combination has been shown to be effective against 70-80% of tested isolates, a significant increase compared to the activity of either agent alone. The synergy observed in vitro has also translated to enhanced efficacy in in vivo models of septicemia. This potentiation may be particularly effective against isolates where resistance is mediated by mechanisms other than MBLs, such as porin loss combined with the expression of other  $\beta$ -lactamases.

## Quantitative Data Presentation

The following tables summarize the in vitro activity of **BAL-30072** against various carbapenem-resistant Enterobacteriaceae isolates.

Table 1: In Vitro Activity of **BAL-30072** Against CRE by Carbapenemase Type

| Carbapene mase Type                  | Number of Isolates | BAL-30072 MIC Range (mg/L) | BAL-30072 MIC <sub>50</sub> (mg/L) | BAL-30072 MIC <sub>90</sub> (mg/L) | Reference |
|--------------------------------------|--------------------|----------------------------|------------------------------------|------------------------------------|-----------|
| KPC                                  | Not Specified      | Not Specified              | 4                                  | >64                                |           |
| 40%                                  |                    |                            |                                    |                                    |           |
| susceptible at                       |                    |                            |                                    |                                    |           |
| ≤4 mg/L                              |                    |                            |                                    |                                    |           |
| Metallo-β-lactamases (NDM, VIM, IMP) | 60-87%             | susceptible at             |                                    |                                    |           |
|                                      |                    | ≤4 mg/L                    |                                    |                                    |           |
| OXA-48                               | 60-87%             | susceptible at             |                                    |                                    |           |
|                                      |                    | ≤4 mg/L                    |                                    |                                    |           |
| All CRE                              | Not Specified      | 69% inhibited at ≤4 mg/L   |                                    |                                    |           |

Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Synergistic Activity of **BAL-30072** in Combination with Meropenem

| Organism      | Resistance Mechanism | BAL-30072 MIC (mg/L) | Meropenem MIC (mg/L) | BAL-30072/Meropenem Combination MIC (mg/L) | Reference |
|---------------|----------------------|----------------------|----------------------|--------------------------------------------|-----------|
| E. coli       | Not Specified        | 2                    | >32                  | Not specified, but synergy observed        |           |
| K. pneumoniae | Not Specified        | 2                    | 0.5                  | Not specified, but synergy observed        |           |
| A. baumannii  | Multiple             | >64                  | Not Specified        | 2-8 fold reduction in Meropenem MIC        |           |
| P. aeruginosa | OprD-deficient       | Not Specified        | Not Specified        | Consistent potentiation observed           |           |

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of CRE isolates to **BAL-30072** and its combinations was primarily determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

- Method: Broth microdilution or agar dilution.
- Inoculum: Bacterial suspensions were prepared to match a 0.5 McFarland turbidity standard.
- Media: Cation-adjusted Mueller-Hinton broth or agar was commonly used.
- Incubation: Plates were incubated at 35-37°C for 16-20 hours.

- Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

## Time-Kill Assays

The bactericidal activity and synergistic interactions of **BAL-30072** were evaluated using time-kill curve methodology.

- Inoculum: A starting inoculum of approximately  $5 \times 10^5$  CFU/mL in the logarithmic growth phase was used.
- Drug Concentrations: Antibiotics were tested at subinhibitory and suprainhibitory concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).
- Sampling: Aliquots were removed at predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated for viable colony counts.
- Synergy Definition: Synergy was typically defined as a  $\geq 2$   $\log_{10}$  decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity was defined as a  $\geq 3$   $\log_{10}$  decrease in CFU/mL from the initial inoculum.

## In Vivo Efficacy Models

Animal models were employed to assess the in vivo relevance of the in vitro findings.

- Model: Murine septicemia or soft-tissue infection models were commonly used.
- Animals: Immunocompetent or neutropenic mice (e.g., NMRI or ICR strains) were used.
- Infection: Animals were infected intraperitoneally or intramuscularly with a lethal or sublethal dose of a CRE strain.
- Treatment: **BAL-30072**, alone or in combination with a carbapenem, was administered subcutaneously or intravenously at various doses and schedules post-infection.
- Endpoints: Efficacy was measured by animal survival over a period of days or by determining the bacterial load (CFU/g) in target tissues (e.g., thigh muscle) at the end of the experiment.

# Visualizations





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy of BAL30072 on Resistant Gram Negative Bacteria - Evotec [evotec.com]
- 3. Clinically Relevant Gram-Negative Resistance Mechanisms Have No Effect on the Efficacy of MC-1, a Novel Siderophore-Conjugated Monocarbam - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BAL-30072: A Technical Guide on its Activity Against Carbapenem-Resistant Enterobacteriaceae]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605906#bal-30072-activity-against-carbapenem-resistant-enterobacteriaceae>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)